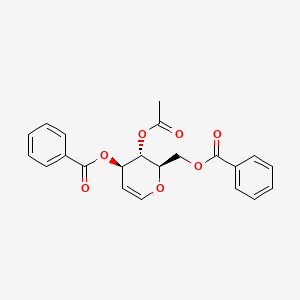

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal

Description

Properties

IUPAC Name |

[(2R,3S,4R)-3-acetyloxy-4-benzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O7/c1-15(23)28-20-18(29-22(25)17-10-6-3-7-11-17)12-13-26-19(20)14-27-21(24)16-8-4-2-5-9-16/h2-13,18-20H,14H2,1H3/t18-,19-,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIQXXWSKVCPLQ-AQNXPRMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=COC1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal typically involves the protection of hydroxyl groups on the D-glucal molecule. The process can be summarized as follows:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 6 of D-glucal are protected using benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of 3,6-di-O-benzoyl-D-glucal.

Acetylation: The hydroxyl group at position 4 is then acetylated using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to carry out the protection and acetylation reactions.

Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the acetyl and benzoyl groups back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace the acetyl and benzoyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Produces carboxylic acids or aldehydes.

Reduction: Yields the deprotected D-glucal.

Substitution: Results in various substituted glucal derivatives depending on the nucleophile used.

Scientific Research Applications

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.

Biology: Serves as a building block for the synthesis of biologically active oligosaccharides.

Medicine: Utilized in the development of glycosylated drugs and prodrugs.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal involves its ability to participate in glycosylation reactions. The acetyl and benzoyl groups protect the hydroxyl groups, allowing selective reactions at specific positions on the glucal molecule. This selectivity is crucial for the synthesis of complex carbohydrates and glycosides.

Comparison with Similar Compounds

Reactivity and Stability

- Benzoyl vs. Silyl Groups: Benzoyl groups (e.g., in 3,6-di-O-benzoyl-D-glucal) are more labile under basic conditions compared to TBDMS groups, which require fluoride ions for deprotection .

- Thermal Stability : TBDMS-protected derivatives exhibit higher thermal stability (b.p. 324°C) compared to benzoylated analogs .

Biological Activity

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal is a derivative of D-glucal characterized by its unique structural features, which include acetyl and benzoyl protective groups. This compound is of significant interest in carbohydrate chemistry due to its potential biological activities and applications in synthetic organic chemistry. This article explores the biological activity of this compound, summarizing key research findings, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features:

- Benzoyl groups at positions 3 and 6.

- Acetyl group at position 4.

- A double bond between the first and second carbon atoms, contributing to its reactivity.

The unique arrangement of these functional groups enhances its reactivity and makes it a valuable intermediate for synthesizing complex carbohydrates.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common synthetic routes include:

- Acetylation and Benzoylation : Sequential acetylation followed by benzoylation using acetic anhydride and benzoyl chloride in the presence of a base such as pyridine.

- Protective Group Strategies : Utilizing different protective groups to modulate reactivity during glycosylation reactions.

These methods have been optimized to yield high purity and specific stereochemistry, which are crucial for subsequent biological assays.

Enzyme Interaction

The structural characteristics of this compound may allow it to act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism. This interaction is particularly relevant in the context of glycosidases and glycosyltransferases.

Case Studies

- Inhibition of Glycosidases : A study investigated the effects of various glucal derivatives on glycosidase activity. It was found that certain modifications led to increased inhibition rates against α-glycosidases, suggesting that similar modifications to this compound could enhance its biological activity.

- Synthesis of Antifungal Agents : Research on related compounds has shown that modifications in the glucal structure can lead to potent antifungal agents. The potential for this compound to serve as a precursor for such agents warrants further investigation.

Data Summary

The following table summarizes key findings related to the biological activity of glucal derivatives:

Q & A

Q. What are the critical structural features and protection strategies of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal that influence its reactivity in glycosylation reactions?

- Methodological Answer : The compound features acetyl (OAc) and benzoyl (Bz) groups at the 4- and 3,6-positions, respectively, which protect hydroxyl groups from unwanted side reactions. The benzoyl groups enhance electron-withdrawing effects, stabilizing intermediates during glycosylation. Selective deprotection of acetyl groups (e.g., using mild base conditions) can expose specific hydroxyls for further functionalization. The 1,2-unsaturation in the glucal ring enables it to act as a glycosyl donor via Ferrier rearrangements or radical-based mechanisms .

Q. What established synthetic methodologies are available for preparing this compound with high regioselectivity?

- Methodological Answer : A stepwise protection strategy is commonly employed:

- Step 1 : Benzoylation of D-glucal using benzoyl chloride in pyridine to protect 3,6-OH groups.

- Step 2 : Acetylation of the remaining 4-OH group using acetic anhydride under controlled conditions.

- Step 3 : Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients).

This method achieves >90% regioselectivity, confirmed by H NMR analysis of intermediate products .

Q. How can researchers characterize the regiochemical and stereochemical integrity of this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can identify acetyl (δ ~2.0–2.1 ppm) and benzoyl (δ ~7.4–8.1 ppm) groups. Key anomeric protons (δ 5.2–5.5 ppm) confirm glucal conformation.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+Na] at m/z 625.26 for CHNO).

- Polarimetry : Optical rotation ([α]) ensures retention of D-configuration .

Advanced Research Questions

Q. How can researchers modulate the reactivity of this compound in glycosylation reactions through strategic protection/deprotection?

- Methodological Answer :

- Temporary Protecting Groups : Replace benzoyl groups with tert-butyldimethylsilyl (TBDMS) at the 3,6-positions to enhance solubility in non-polar solvents.

- Activation Strategies : Use Lewis acids (e.g., TMSOTf) at low temperatures (-70°C) to promote stereoselective glycosylation.

- Deprotection : Sequential treatment with TBAF (for silyl groups) and NaOMe/MeOH (for acetyl groups) enables site-specific functionalization .

Q. What analytical approaches resolve contradictions in reported NMR assignments for this compound derivatives?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlations map H-C connectivity, distinguishing overlapping signals (e.g., benzoyl vs. acetyl carbonyls).

- DEPT-135 : Identifies CH and CH groups in complex spectra.

- Comparative Analysis : Cross-reference with published data for Neu4,5Ac(α2–3)Gal(β1–4)Glc derivatives, which share similar shielding patterns for acetylated sialic acid moieties .

Q. How does the electronic environment of this compound influence its stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The acetyl group at C4 is susceptible to hydrolysis (e.g., pH < 3), while benzoyl groups remain stable. Monitor degradation via UPLC-MS (e.g., m/z shifts indicating deacetylation).

- Basic Conditions : Benzoyl esters hydrolyze slowly in mild base (pH 8–10), whereas acetyl groups degrade rapidly. Stability studies in echidna milk homogenates (pH 6.5–7.5) show selective retention of benzoyl-protected intermediates, suggesting physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.